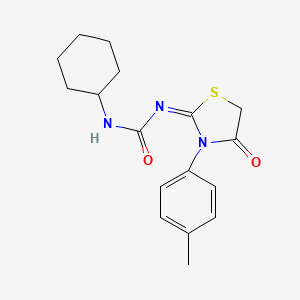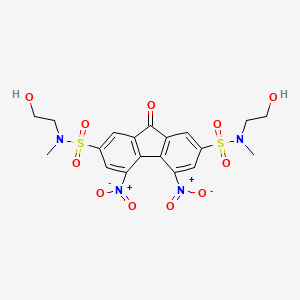
N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of multiple functional groups in this compound suggests its potential for a wide range of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The starting material is often a fluorene derivative, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. Subsequent steps involve sulfonation, oxidation, and the introduction of hydroxyethyl and dimethylamine groups under controlled conditions. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups would yield amino derivatives, while oxidation might produce different sulfonamide or ketone derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
作用機序
The mechanism of action of N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene backbones but different functional groups.
Sulfonamides: Compounds containing sulfonamide groups, known for their antibacterial properties.
Nitro Compounds: Organic molecules with nitro groups, used in various chemical and industrial applications.
Uniqueness
N(2),N(7)-BIS(2-HYDROXYETHYL)-N(2),N(7)-DIMETHYL-4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H20N4O11S2 |
|---|---|
分子量 |
544.5 g/mol |
IUPAC名 |
2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C19H20N4O11S2/c1-20(3-5-24)35(31,32)11-7-13-17(15(9-11)22(27)28)18-14(19(13)26)8-12(10-16(18)23(29)30)36(33,34)21(2)4-6-25/h7-10,24-25H,3-6H2,1-2H3 |
InChIキー |
VZJDGIXAUOJRRJ-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
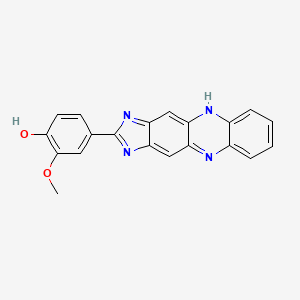


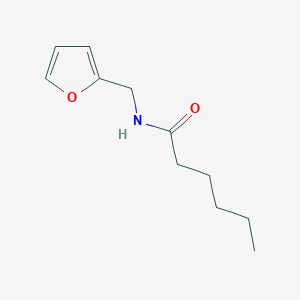
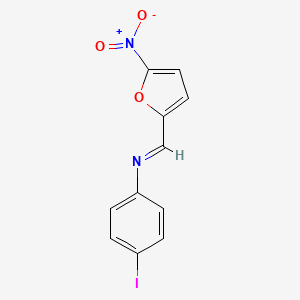
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)
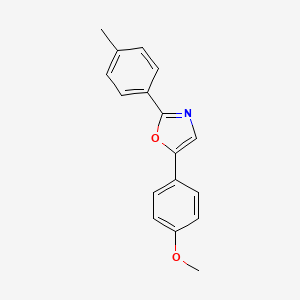
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)


